molecular formula C15H11BrN2O2 B2468354 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 452088-67-4

1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Cat. No.: B2468354
CAS No.: 452088-67-4
M. Wt: 331.169
InChI Key: KYXHXVCKYFDHMK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core substituted with a bromophenyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of o-phenylenediamine with 4-bromobenzaldehyde in the presence of an acid catalyst, followed by oxidation and carboxylation steps to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the bromophenyl group, the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or amines under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted benzimidazole derivatives.

    Nucleophilic Substitution: Various substituted benzimidazole compounds depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the benzimidazole core.

Scientific Research Applications

1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity and specificity, while the carboxylic acid moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness: 1-(4-Bromophenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-9-17-13-8-10(15(19)20)2-7-14(13)18(9)12-5-3-11(16)4-6-12/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXHXVCKYFDHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)Br)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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